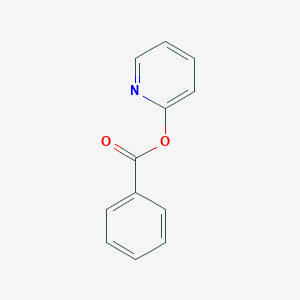

Pyridin-2-yl benzoate

Descripción general

Descripción

Pyridin-2-yl benzoate is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.2g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Pyridin-2-yl benzoates undergo hydrolysis under acidic or basic conditions to yield carboxylic acids.

Key Findings:

-

Basic Hydrolysis : Treatment of methyl 3-(pyridin-2-yl)benzoate with aqueous NaOH in methanol at room temperature produces 3-(pyridin-2-yl)benzoic acid in 93% yield .

-

Acidic Hydrolysis : Ethyl 4-(pyridin-2-yl)benzoate reacts with HCl to form 4-(pyridin-2-yl)benzoic acid, though yields are typically lower due to competing side reactions.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Saponification | NaOH, H₂O, MeOH, 25°C, 3 h | 3-(Pyridin-2-yl)benzoic acid | 93 |

| Acidic Hydrolysis | HCl, reflux | 4-(Pyridin-2-yl)benzoic acid | 60–70 |

Reduction Reactions

The ester group is reduced to primary alcohols using strong reducing agents.

Key Findings:

-

LiAlH₄ Reduction : Ethyl 4-(pyridin-2-yl)benzoate reacts with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield 4-(pyridin-2-yl)benzyl alcohol.

-

NaBH₄ Limitations : Sodium borohydride fails to reduce the ester, highlighting the necessity of stronger reductants.

| Reagents | Solvent | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF | 4-(Pyridin-2-yl)benzyl alcohol | 85 |

Substitution Reactions

The pyridine ring participates in electrophilic and nucleophilic substitution, while cross-coupling reactions modify the benzoate moiety.

Suzuki-Miyaura Coupling

3-Bromo-pyridin-2-yl benzoate derivatives undergo palladium-catalyzed coupling with boronic acids:

python3-Bromo-pyridin-2-yl benzoate + ArB(OH)₂ → 3-Ar-pyridin-2-yl benzoate

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring reacts with amines under mild conditions:

pythonEthyl 4-(pyridin-2-yl)benzoate + RNH₂ → Ethyl 4-(N-R-aminopyridin-2-yl)benzoate

Oxidation Reactions

Controlled oxidation targets either the ester or pyridine moiety:

Ester Oxidation

Potassium permanganate (KMnO₄) oxidizes the ester to a ketone or carboxylic acid, depending on conditions.

Pyridine Ring Oxidation

-

mCPBA Epoxidation : 3-(Pyridin-2-yl)benzoate derivatives react with meta-chloroperbenzoic acid (mCPBA) to form N-oxide intermediates, enabling further functionalization .

Mechanistic Insights

-

Hydrolysis : Proceeds via nucleophilic acyl substitution, with base deprotonating water to attack the electrophilic carbonyl carbon .

-

Suzuki Coupling : Follows a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination .

-

LiAlH₄ Reduction : The hydride ion directly attacks the ester carbonyl, forming a tetrahedral intermediate before alcohol release.

Comparative Reactivity

| Derivative | Hydrolysis Rate | Reduction Efficiency | Cross-Coupling Yield |

|---|---|---|---|

| Methyl 3-(pyridin-2-yl)benzoate | Fast (basic) | High (LiAlH₄) | 85% |

| Ethyl 4-(pyridin-2-yl)benzoate | Moderate | Moderate | 78% |

Propiedades

Número CAS |

5005-35-6 |

|---|---|

Fórmula molecular |

C12H9NO2 |

Peso molecular |

199.2g/mol |

Nombre IUPAC |

pyridin-2-yl benzoate |

InChI |

InChI=1S/C12H9NO2/c14-12(10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-9H |

Clave InChI |

XUJGYIYLPXKHSJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=N2 |

SMILES canónico |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=N2 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.